molecular formula C19H15Cl2NO5 B4045422 2,4-DICHLOROPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2,4-DICHLOROPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B4045422
M. Wt: 408.2 g/mol
InChI Key: SBKCPNFKFMNEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a dichlorophenyl group, a methoxypropyl chain, and a dioxoisoindole carboxylate moiety

Scientific Research Applications

2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Methoxypropyl Chain: The methoxypropyl chain can be introduced via a nucleophilic substitution reaction using 3-methoxypropylamine.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-4-carboxylate
  • 2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-6-carboxylate

Uniqueness

2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern on the isoindole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2,4-dichlorophenyl) 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO5/c1-26-8-2-7-22-17(23)13-5-3-11(9-14(13)18(22)24)19(25)27-16-6-4-12(20)10-15(16)21/h3-6,9-10H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKCPNFKFMNEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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